N-[3-CHLORO-4-(1H-PYRROL-1-YL)PHENYL]-7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N-[3-CHLORO-4-(1H-PYRROL-1-YL)PHENYL]-7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of multiple functional groups, including chloro, pyrrolyl, chlorodifluoromethyl, and furan-2-yl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-4-(1H-PYRROL-1-YL)PHENYL]-7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the various substituents, such as the chloro, pyrrolyl, and furan-2-yl groups, under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, pyrrole, and furan derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-CHLORO-4-(1H-PYRROL-1-YL)PHENYL]-7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-CHLORO-4-(1H-PYRROL-1-YL)PHENYL]-7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-CHLORO-4-(1H-PYRROL-1-YL)PHENYL]-7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[3-CHLORO-4-(1H-PYRROL-1-YL)PHENYL]-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- N-[3-CHLORO-4-(1H-PYRROL-1-YL)PHENYL]-7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
N-[3-CHLORO-4-(1H-PYRROL-1-YL)PHENYL]-7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-N-(3-chloro-4-pyrrol-1-ylphenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F2N5O2/c23-14-10-13(5-6-17(14)30-7-1-2-8-30)27-21(32)16-12-20-28-15(18-4-3-9-33-18)11-19(22(24,25)26)31(20)29-16/h1-12H,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOQGBLKUBCLGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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